Riociguat-13C-d3
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Overview
Description
Riociguat-13C-d3 is a labeled compound used primarily as an internal standard for the quantification of riociguat in various analytical applications. It is a stimulator of soluble guanylate cyclase, an enzyme that plays a crucial role in the cardiovascular system by mediating the effects of nitric oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riociguat-13C-d3 involves the incorporation of carbon-13 and deuterium isotopes into the riociguat molecule. The process typically starts with the preparation of labeled intermediates, which are then subjected to cyclization reactions with specific reagents to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle isotopically labeled chemicals .
Chemical Reactions Analysis
Types of Reactions
Riociguat-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Riociguat-13C-d3 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of riociguat.
Biology: Studying the metabolic pathways and pharmacokinetics of riociguat.
Medicine: Researching the effects of riociguat on cardiovascular diseases such as pulmonary arterial hypertension.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Mechanism of Action
Riociguat-13C-d3 exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the synthesis of cyclic guanosine monophosphate. This signaling molecule mediates various physiological processes, including vasodilation and inhibition of platelet aggregation. The compound acts synergistically with nitric oxide and can also stimulate the enzyme independently of nitric oxide availability .
Comparison with Similar Compounds
Similar Compounds
Nelociguat: Another stimulator of soluble guanylate cyclase with similar applications.
Vericiguat: Used in the treatment of heart failure and shares a similar mechanism of action.
Cinaciguat: A soluble guanylate cyclase activator used in cardiovascular research
Uniqueness
Riociguat-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of riociguat. Its dual mode of action, both dependent and independent of nitric oxide, also sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuterio(113C)methyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1+1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-KQORAOOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.